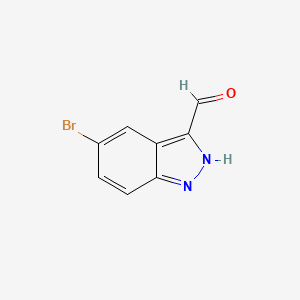

5-bromo-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGTYHMEQSSHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942152 | |

| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201227-38-5 | |

| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Characterization of 5-bromo-1H-indazole-3-carbaldehyde

Introduction

5-bromo-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique molecular architecture, featuring an indazole core functionalized with both a reactive aldehyde group and a bromine atom, renders it an exceptionally versatile intermediate. This guide provides an in-depth examination of the physical and chemical properties of this compound, with a primary focus on its physical appearance as an indicator of purity and stability. For researchers in medicinal chemistry and drug development, where this compound is a key precursor for synthesizing kinase inhibitors and other therapeutic agents, a thorough understanding of its characteristics is paramount.[1][2][3] It also finds applications in the development of agrochemicals and advanced materials, such as those used in organic light-emitting diodes (OLEDs).[1] This document offers field-proven insights into its appearance, handling, and characterization, ensuring its effective utilization in research and development workflows.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 201227-38-5 | [1][4][5] |

| Molecular Formula | C₈H₅BrN₂O | [1][2][4][5] |

| Molecular Weight | 225.04 g/mol | [1][2][4] |

| Appearance | Brown solid, Brown powder | [1][2][4][6] |

| Purity (Typical) | ≥ 97% | [1][2] |

| Storage Conditions | Store at 0 - 8 °C | [1][2] |

| MDL Number | MFCD06738287 | [1][5] |

In-Depth Analysis of Physical Appearance

The physical appearance of a chemical is the first line of assessment in any laboratory setting. For this compound, the consistently reported appearance is that of a brown solid or brown powder .[1][2][4][6]

Color and Morphology

-

Expected Color: The characteristic brown hue is a reliable indicator of the compound. The intensity of the color can, however, vary from a lighter tan to a deeper brown. This variation is often linked to the purity of the material.

-

Causality of Color: The brown color arises from the compound's molecular structure, which contains a conjugated system of electrons across the bicyclic indazole ring and the aldehyde group. This extended π-system absorbs light in the visible spectrum, resulting in the observed color. Impurities from the synthesis, particularly oxidation byproducts or residual starting materials, can darken the solid. For instance, a synthesis starting from 5-bromoindole via nitrosation may yield various colored side-products if not performed under optimal conditions.[3][6]

-

Physical Form: In its purified state, the compound typically exists as a microcrystalline powder. The particle size can influence the perceived color and handling properties. A finer powder may appear lighter and can be more prone to static, requiring careful handling to avoid inhalation.

Factors Influencing Appearance

The final appearance of this compound is a direct consequence of its synthetic and purification pathway.

-

Synthesis Route: One common synthesis involves the oxidation of (5-bromo-1H-indazol-3-yl)methanol using manganese dioxide.[4] Another established method is the direct nitrosation of 5-bromoindole.[6] The choice of reagents and reaction conditions in these protocols directly impacts the impurity profile and, consequently, the final color of the product.

-

Purification Efficacy: Post-synthesis purification is critical. Column chromatography on silica gel is frequently employed to isolate the pure compound.[6] Inadequate purification can leave colored impurities, resulting in a darker, less uniform solid. The synthesis described by ChemicalBook, for instance, yields a brown solid after filtration and drying under vacuum.[4]

-

Storage and Stability: Proper storage is essential for maintaining the compound's integrity. It is recommended to store this compound at 0 - 8 °C in a tightly sealed container to protect it from light, moisture, and air.[1][2] Aldehydes are susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid (5-bromo-1H-indazole-3-carboxylic acid), potentially altering the physical appearance over time.

Analytical Characterization Workflow

Visual inspection is a preliminary step. For definitive identification and quality control, a multi-technique analytical approach is non-negotiable. The workflow diagram below illustrates the logical progression from synthesis to final characterization.

Caption: Workflow from synthesis to final validation of this compound.

Spectroscopic Data

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the molecular structure. The proton NMR spectrum provides definitive evidence of the compound's identity.

-

Reported ¹H NMR Data (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J = 1.5 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H, Ar-H).[4]

-

Interpretation: The broad singlet at 14.37 ppm is characteristic of the acidic indazole N-H proton. The singlet at 10.18 ppm confirms the presence of the aldehyde proton. The downfield aromatic signals are consistent with the substituted indazole ring system.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound (C₈H₅BrN₂O), the expected monoisotopic mass is approximately 223.96 g/mol . Electrospray ionization (ESI-MS) would typically show a protonated molecule [M+H]⁺ at m/z 225, consistent with experimental findings.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹, and an N-H stretching band around 3200-3400 cm⁻¹.

Experimental Protocol: Synthesis and Handling

Trustworthiness in chemical synthesis comes from robust and reproducible protocols. The following is a representative procedure for the synthesis of this compound, adapted from published methods.[3][6]

Synthesis via Nitrosation of 5-Bromoindole

This procedure highlights the direct conversion of an indole to the corresponding indazole-3-carboxaldehyde.

Reagents and Equipment:

-

5-Bromoindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N aqueous solution)

-

Acetone

-

Water (deionized)

-

Reaction flask with magnetic stirrer and cooling bath

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer, dissolve 5-bromoindole (1 equivalent) in acetone. Cool the solution to between -10 °C and 0 °C using an ice-salt bath.

-

Nitrosating Agent Preparation: Separately, prepare a solution of sodium nitrite (8 equivalents) in water.

-

Addition: While vigorously stirring the cooled indole solution, add the aqueous sodium nitrite solution dropwise, ensuring the internal temperature does not exceed 20 °C.[4]

-

Acidification: Following the addition of nitrite, slowly add a 2N aqueous HCl solution, again maintaining the internal temperature between 0 °C and 20 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-3 hours) or until reaction completion is confirmed by TLC.[4][6]

-

Work-up and Isolation: Concentrate the solution under reduced pressure to remove the acetone. The resulting solid precipitate is collected by filtration.

-

Purification: The crude solid can be further purified by washing with a cold solvent like dichloromethane (DCM) or by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to yield the pure this compound as a brown solid.[4][6]

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling significant quantities, a dust mask or respirator is recommended to prevent inhalation.[7][10]

-

Engineering Controls: Use a chemical fume hood to minimize exposure to dust. Ensure an eyewash station and safety shower are readily accessible.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, refrigerated at 0 - 8 °C.[1][2]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.[7]

Conclusion

This compound is a valuable synthetic intermediate whose utility is predicated on its purity and stability. Its characteristic appearance as a brown, crystalline solid serves as an important first-pass indicator of quality. However, this visual assessment must be supported by a robust analytical workflow, including NMR and mass spectrometry, to confirm structural integrity and purity. By understanding the interplay between the synthesis and purification methods and the final physical properties of the compound, researchers can ensure the reliability and reproducibility of their experimental outcomes, ultimately accelerating progress in drug discovery and material science.

References

-

Lam, B. V., Berhault, Y., Stiebing, S., Fossey, C., Cailly, T., Collot, V., & Fabis, F. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12053–12061. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 1H-indazole-3-carboxaldehyde, 5-bromo- | CAS 201227-38-5. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". (n.d.). Retrieved from [Link]

-

Fabis, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 1H-indazole-3-carboxaldehyde, 5-bromo- | CAS 201227-38-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.es [fishersci.es]

- 9. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Biological Potential of 5-Bromo-1H-indazole-3-carbaldehyde Derivatives

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1] Its derivatives are known to possess a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[4][5][6]

The compound 5-bromo-1H-indazole-3-carbaldehyde serves as a particularly valuable and versatile intermediate in the synthesis of novel indazole derivatives.[7][8] The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling extensive structural diversification, while the carbaldehyde group at the 3-position is a key functional group for generating a wide array of derivatives, such as Schiff bases, carboxamides, and others.[9][10] This guide provides an in-depth exploration of the biological activities of derivatives synthesized from this key intermediate, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding for researchers in drug development.

Part 1: Anticancer Activity - Targeting Dysregulated Cell Signaling

The uncontrolled cell proliferation characteristic of cancer is often driven by mutations in protein kinases, which are key regulators of cellular signaling pathways.[5] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The indazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[4][5]

Mechanism of Action: Kinase Inhibition

Derivatives of 5-bromo-1H-indazole are frequently designed to function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade. A number of indazole-based drugs target key kinases involved in angiogenesis and tumor growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4).[11][12] For example, the indazole-based drug Axitinib is a potent inhibitor of VEGFR, and has also shown activity against PLK4.[12][13]

The molecular design often involves modifying the core structure to achieve specific interactions with the kinase's active site. For instance, substitutions at the 5-position, made possible by the bromo group, can be tailored to explore deeper pockets within the enzyme, enhancing both potency and selectivity.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-bromo-1H-indazole-3-carbaldehyde Derivatives

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The quest for novel therapeutics in oncology and inflammatory diseases has consistently highlighted the importance of small molecule kinase inhibitors. Within this landscape, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique bicyclic aromatic system provides a versatile template for designing potent and selective inhibitors that target the ATP-binding site of various protein kinases. 5-bromo-1H-indazole-3-carbaldehyde is a key synthetic intermediate, offering a strategic starting point for the development of a diverse library of indazole derivatives.[3][4] The bromine atom at the 5-position and the carbaldehyde at the 3-position serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity profiles.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of novel compounds derived from this compound. We will delve into the rationale for prioritizing specific kinase families, provide detailed, field-proven experimental protocols for target identification and validation, and illustrate the underlying biological pathways.

Prioritizing Kinase Families: High-Probability Targets for Indazole Derivatives

An extensive body of literature demonstrates that the indazole core is particularly effective at targeting several key kinase families implicated in cancer pathogenesis. Based on the SAR of existing indazole-based inhibitors, the following kinase families represent high-priority targets for derivatives of this compound:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Several indazole-based compounds have shown potent anti-angiogenic properties through the inhibition of VEGFR-2.[5][6][7]

-

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Indazole derivatives have been successfully designed as potent inhibitors of Aurora kinases.[1][8][9][10]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in a variety of cancers. The indazole scaffold has proven to be a valuable starting point for the development of potent and selective FGFR inhibitors.[11][12][13][14]

The substitution at the 3-position of the indazole ring, directly accessible from the carbaldehyde of the parent compound, is critical for engaging with the hinge region of the kinase ATP-binding pocket. Modifications at this position, often involving the introduction of substituted phenyl rings, amides, or ureas, can significantly influence binding affinity and selectivity across these kinase families.[1]

Experimental Workflow for Target Identification and Validation

Part 1: Initial Target Identification

The initial phase focuses on generating a preliminary list of potential protein targets using both broad, panel-based screening and unbiased approaches.

This is a critical first step to understand the kinase inhibitory profile of the compound. Commercially available kinase profiling services offer panels of hundreds of purified kinases, providing a rapid assessment of potency and selectivity.

Experimental Protocol: Luminescence-Based Kinase Activity Assay [5][6][15]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serially dilute the compound stock to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare the specific kinase, substrate, and ATP solutions in the reaction buffer. The ATP concentration should be at or near the Km for each kinase.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

-

Add 2.5 µL of the 2X kinase/substrate solution to all wells.

-

Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Kinase Family | Potential for Inhibition by Indazole Derivatives | Key Cellular Functions |

| VEGFR | High | Angiogenesis, vascular permeability |

| Aurora Kinases | High | Mitosis, cell cycle control |

| FGFR | High | Cell proliferation, differentiation, migration |

| PI3K/AKT/mTOR | Moderate | Cell growth, survival, metabolism |

| CDKs | Moderate | Cell cycle progression |

Table 1: High-priority kinase families for initial screening of this compound derivatives.

To identify potential targets beyond kinases, an unbiased chemoproteomics approach is invaluable. This involves immobilizing the compound on a solid support and using it to "pull down" interacting proteins from a cell lysate.

Experimental Protocol: Photo-Affinity Chromatography [7][16][17][18]

-

Probe Synthesis:

-

Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) via a linker.

-

-

Immobilization:

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.

-

-

Cell Lysate Preparation:

-

Culture and harvest cells of interest (e.g., a cancer cell line).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the cell lysate with the probe-immobilized beads. To control for non-specific binding, include a control with beads alone and a competition control where the lysate is pre-incubated with an excess of the non-biotinylated parent compound.

-

Irradiate the samples with UV light (e.g., 365 nm) to covalently crosslink the probe to its binding partners.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are specific to the probe-treated sample and identify them by in-gel digestion followed by LC-MS/MS analysis.

-

Part 2: Target Validation and Characterization

Once a list of putative targets has been generated, the next crucial step is to validate these interactions in a cellular context and to quantify the binding affinity and kinetics.

CETSA is a powerful technique to confirm that a compound binds to its target in intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[4][14][19][20][21]

Experimental Protocol: Western Blot-Based CETSA [4][14]

-

Cell Treatment:

-

Culture cells to a suitable confluency.

-

Treat the cells with the test compound at a desired concentration or with a vehicle control (DMSO) for a defined period.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples on ice.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.

-

-

Detection:

-

Collect the supernatant (soluble fraction).

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the putative target protein.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the normalized band intensity against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates target engagement.

-

To fully characterize the interaction between the compound and its validated target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity (KD), stoichiometry (n), and kinetics (kon and koff).

Experimental Protocol: Surface Plasmon Resonance (SPR) [2][8][13][22]

-

Protein Immobilization:

-

Immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling).

-

-

Binding Analysis:

-

Inject a series of concentrations of the test compound over the sensor surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of the compound binding to the immobilized protein.

-

After the association phase, flow buffer over the surface to monitor the dissociation of the compound.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [1][9][11][12][23]

-

Sample Preparation:

-

Dialyze the purified target protein and the test compound in the same buffer to minimize buffer mismatch effects.

-

Load the protein into the sample cell and the compound into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Illustrative Signaling Pathways

To provide biological context, the following diagrams illustrate the central roles of our high-priority kinase targets in cancer-related signaling pathways.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the identification and validation of therapeutic targets for novel derivatives of this compound. By leveraging the known propensity of the indazole scaffold to inhibit key oncogenic kinases and employing a suite of orthogonal, state-of-the-art experimental techniques, researchers can confidently elucidate the mechanism of action of their lead compounds. The integration of kinase profiling, chemoproteomics, cellular target engagement assays, and biophysical characterization will not only identify the primary targets but also reveal potential off-target effects, which is crucial for the development of safe and effective therapeutics. The insights gained from this comprehensive target identification process will be instrumental in guiding lead optimization efforts and advancing promising indazole-based compounds towards clinical development.

References

-

Shaikh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30283-30305. Available from: [Link]

-

Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 647-661. Available from: [Link]

-

Song, P., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(8), 1858-1868. Available from: [Link]

-

Liu, G., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. European Journal of Medicinal Chemistry, 101, 726-737. Available from: [Link]

-

Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. Available from: [Link]

-

Al-Ghorbani, M., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(9), 947-952. Available from: [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 247-264. Available from: [Link]

-

BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

-

Pinzi, L., & Rastelli, G. (2019). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 24(17), 3147. Available from: [Link]

-

Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1834-1843. Available from: [Link]

-

National Health Research Institutes, Taiwan. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

-

University of Leeds. (n.d.). Surface plasmon resonance. Retrieved from [Link]

-

Lanyon, L. M., & Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 259-279. Available from: [Link]

-

Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957. Available from: [Link]

-

Johnson, T. O., & Johnson, K. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 18-24. Available from: [Link]

-

de Moraes, M. C., & Lopes, N. P. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(32), 1-6. Available from: [Link]

-

Zhang, H., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 9879-9886. Available from: [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. bioradiations.com [bioradiations.com]

- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. brjac.com.br [brjac.com.br]

- 18. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 21. CETSA [cetsa.org]

- 22. path.ox.ac.uk [path.ox.ac.uk]

- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

The Strategic Deployment of 5-bromo-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged structure" due to its ability to form high-affinity interactions with a multitude of biological targets.[1][2] Within this structural class, 5-bromo-1H-indazole-3-carbaldehyde has emerged as a particularly versatile and powerful building block. Its strategic positioning of a reactive aldehyde at the C3 position and a synthetically tractable bromine atom at the C5 position provides a dual-functional platform for the rapid generation of diverse molecular libraries. This guide offers a senior scientist's perspective on the synthesis, reactivity, and strategic application of this key intermediate, with a focus on the development of potent kinase and PARP inhibitors. We will delve into the causality behind synthetic choices, provide detailed, field-tested protocols, and present a clear, actionable framework for leveraging this building block in drug discovery campaigns.

The Indazole Core: A Privileged Scaffold in Oncology

Nitrogen-containing heterocycles are fundamental components of a vast number of approved pharmaceuticals.[1] The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] The success of indazole-based drugs such as Axitinib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) underscores the scaffold's value in oncology.[2][4] The indazole core acts as a bioisostere of indole, capable of forming crucial hydrogen bond donor-acceptor interactions within the ATP-binding pockets of kinases and the nicotinamide-binding region of PARP enzymes.[5]

Synthesis of the Core Building Block: this compound

The most efficient and scalable synthesis of this compound originates from the corresponding indole, 5-bromoindole. The key transformation is a nitrosative ring expansion, a mechanistically elegant and powerful method for converting indoles into indazoles.

Mechanism of Action: Nitrosative Ring Expansion

The conversion of an indole to a 1H-indazole-3-carboxaldehyde proceeds through a multi-step pathway that begins with the nitrosation of the electron-rich C3 position of the indole ring.[6]

dot digraph "Nitrosative_Ring_Expansion" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of Indazole Formation.

-

Causality: The choice of acidic conditions is critical; it facilitates the in-situ formation of nitrous acid (HNO₂) and subsequently the highly electrophilic nitrosonium ion (NO⁺). The reaction is performed at low temperatures (0 °C) to manage the stability of the nitrosating species and to control the rate of the highly exothermic nitrosation step.[5][6] A slow, controlled addition of the indole to the nitrosating mixture is paramount to prevent dimerization, a common side reaction where a second indole molecule attacks the electron-deficient C2 position of the 3-nitrosoindole intermediate.[6][7]

Optimized Experimental Protocol: Synthesis from 5-Bromoindole

This protocol is an optimized procedure adapted from established literature methods, designed for high yield and purity.[5][6][8]

Materials:

-

5-Bromoindole (1 equivalent)

-

Sodium Nitrite (NaNO₂) (8 equivalents)

-

2N Hydrochloric Acid (HCl) (7 equivalents)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrosating Mixture: In a three-necked flask equipped with a dropping funnel, thermometer, and argon inlet, dissolve NaNO₂ (8 equiv.) in a mixture of deionized water and DMF (e.g., 4 mL water, 3 mL DMF per 1 mmol of indole). Cool the solution to 0 °C in an ice-water bath.

-

Slowly add 2N HCl (7 equiv.) to the stirred NaNO₂ solution, maintaining the temperature at 0 °C. Allow the mixture to stir under argon for 10 minutes.

-

Indole Addition: Dissolve 5-bromoindole (1 equiv.) in DMF (e.g., 3 mL per 1 mmol). Using a syringe pump, add the indole solution to the nitrosating mixture dropwise over a period of 2 hours, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 50 °C for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature and extract three times with EtOAc. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent to yield this compound as a brown solid (Typical yield: ~94%).[5][6]

Self-Validation: The success of this protocol is validated by the high yield and the minimization of dimeric side products, which would be observed as deep red impurities. The final product's identity and purity should be confirmed by ¹H NMR and mass spectrometry.[8]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the building block's properties is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 201227-38-5 | [8] |

| Molecular Formula | C₈H₅BrN₂O | [8] |

| Molecular Weight | 225.04 g/mol | [8] |

| Appearance | Brown Powder | [2] |

| Storage | Store at 0 - 8 °C | [2] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J=1.5 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H), 7.63 (dd, J=1.5, 8.8 Hz, 1H) | [8] |

| MS (ESI) | m/z 225 (M+H)⁺ | [8] |

Synthetic Utility: A Dual-Functionality Platform

The power of this compound lies in its two distinct reactive handles, which can be addressed sequentially or in a single pot, providing enormous synthetic flexibility.

dot digraph "Synthetic_Utility" { graph [splines=ortho, nodesep=0.7, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Key transformations of the building block.

Transformations at the C3-Aldehyde

The aldehyde group is a gateway to a wide array of functional groups essential for probing interactions with biological targets.

-

Reductive Amination: This is arguably one of the most crucial reactions for converting the aldehyde into primary, secondary, or tertiary amines. These amines can serve as key hydrogen bond donors or acceptors, or as attachment points for further diversification.

-

Expert Insight: While many reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder and more selective than agents like sodium cyanoborohydride, tolerating a wider range of functional groups and allowing for a one-pot procedure without the need to pre-form and isolate the imine intermediate. The reaction is typically performed in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[9]

-

-

Oxidation to Carboxylic Acid: Mild oxidation (e.g., using Oxone® or sodium chlorite) converts the aldehyde to the corresponding carboxylic acid. This functional group is vital for forming amides, which are prevalent in kinase inhibitors, or for acting as a key acidic pharmacophore.[10]

-

Wittig Olefination: The Wittig reaction provides access to vinyl-indazole derivatives, allowing for the extension of the scaffold and the introduction of conformational constraints. The choice of a stabilized or non-stabilized ylide dictates the stereochemical outcome (E or Z alkene).[11]

Transformations at the C5-Bromo Position

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl moieties that can occupy hydrophobic pockets in target proteins.

-

Suzuki-Miyaura Coupling: This is the preeminent method for forming C-C bonds at the C5 position. The reaction of the 5-bromoindazole with a wide variety of commercially available boronic acids or esters provides rapid access to a library of 5-aryl or 5-heteroaryl indazoles.

-

Expert Insight: The choice of catalyst, base, and solvent is critical for success. A common and robust system is Pd(dppf)Cl₂ as the catalyst with a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent mixture like DME/water or dioxane/water.[4][12] The dppf ligand is particularly effective for coupling with heteroaryl boronic acids.

-

Case Study: Application in Kinase Inhibitor Design (VEGFR/FGFR)

While a direct, end-to-end drug discovery campaign starting with this compound is not always published in a single source, we can construct a representative workflow based on extensive literature for closely related analogues targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), key regulators of angiogenesis implicated in tumor growth.[13][14][15]

Design Rationale

The design of indazole-based kinase inhibitors often follows a well-established pharmacophore model. The indazole core acts as the "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. Substituents at the C3 and C5 positions are then elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively, to enhance potency and selectivity.

Synthetic and Biological Evaluation Workflow

dot digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Drug discovery workflow.

Structure-Activity Relationship (SAR) Insights

Based on published data for FGFR1 inhibitors derived from an indazole scaffold, we can infer key SAR trends.[14][15]

| Compound Ref. | C3-Amide (R₁) | C5-Aryl (R₂) | FGFR1 IC₅₀ (nM) | KG-1 Cell IC₅₀ (nM) |

| Scaffold | -CO-NH-R₁ | -Ar-R₂ | - | - |

| 9d | 4-(4-ethylpiperazin-1-yl)phenyl | 3,5-dimethoxyphenyl | 15.0 | 785.8 |

| 9k | 4-(4-ethylpiperazin-1-yl)phenyl | 3,5-dichlorophenyl | 5.2 | 510.6 |

| 9u | 4-(4-ethylpiperazin-1-yl)phenyl | 3,5-dimethylphenyl | 3.3 | 468.2 |

| 9j | 4-(4-ethylpiperazin-1-yl)phenyl | 3,5-bis(trifluoromethyl)phenyl | 9.8 | 601.5 |

Data adapted from Ref.[14]

-

C3-Position: The 4-(4-ethylpiperazin-1-yl)benzamide moiety is a common feature in potent kinase inhibitors. The terminal basic piperazine group often enhances aqueous solubility and can form favorable interactions in the solvent-exposed region of the kinase active site.

-

C5-Position: The nature of the aryl group introduced via Suzuki coupling is critical for potency. Small, hydrophobic substituents on the phenyl ring (e.g., methyl in 9u ) appear to be optimal for fitting into the hydrophobic pocket adjacent to the hinge-binding region. Electron-withdrawing groups (dichloro in 9k ) are also well-tolerated, while larger, more polar groups (dimethoxy in 9d ) can reduce activity. This iterative process of modifying the C5-substituent is a classic lead optimization strategy enabled by the 5-bromo handle.

Target Pathway: VEGFR2 Signaling

Inhibitors developed from this scaffold often target receptor tyrosine kinases like VEGFR2. Understanding the downstream signaling is crucial for interpreting cellular assay results.

dot digraph "VEGFR2_Signaling" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

}

Caption: Simplified VEGFR2 signaling cascade.

-

Mechanism of Inhibition: The indazole-based inhibitor acts as an ATP-competitive inhibitor, binding to the intracellular kinase domain of VEGFR2. This prevents the autophosphorylation of key tyrosine residues (e.g., Y1175, Y1214) that are necessary to recruit and activate downstream signaling proteins like PLCγ and PI3K.[1][3][7] By blocking these initial phosphorylation events, the entire downstream cascade, including the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, is attenuated, leading to a reduction in endothelial cell proliferation, survival, and migration—the cellular hallmarks of angiogenesis.[1][3]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent dual functionality provides an efficient and modular platform for exploring chemical space and optimizing drug candidates. The robust synthetic routes to its formation and the well-established protocols for its subsequent modification, particularly via palladium-catalyzed cross-coupling, make it an invaluable asset in modern drug discovery. As the demand for novel, selective kinase and PARP inhibitors continues to grow, the strategic deployment of versatile building blocks like this compound will remain critical to the successful development of the next generation of targeted therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]

-

Indazole carboxamides as kinase inhibitors - Patent US-12275721-B2. PubChem. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central. [Link]

- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

-

3: Schematic diagram illustrating downstream VEGFR2 signalling... ResearchGate. [Link]

- BRPI0720589A2 - INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS, INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS.

-

Schematic representation of VEGF downstream signaling pathways related... ResearchGate. [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

-

Simplified schema illustrating the major interactions of PARP-1 after... ResearchGate. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. RSC Publishing. [Link]

-

Proteomic analysis of the downstream signaling network of PARP1. PubMed Central. [Link]

-

From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online. [Link]

-

From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. ACS Publications. [Link]

-

Signal Transduction pathway of PARP enzyme[16]. ResearchGate. [Link]

-

Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. PubMed Central. [Link]

-

Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. OAText. [Link]

-

Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. PubMed Central. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

-

Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. ResearchGate. [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-bromo-1H-indazole-3-carbaldehyde

Introduction: The Significance of 5-bromo-1H-indazole-3-carbaldehyde in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its rigid indazole core, a known bioisostere of indole, is a "privileged scaffold" frequently found in compounds targeting a range of biological entities, most notably protein kinases. The strategic placement of a bromine atom at the 5-position and a reactive carbaldehyde group at the 3-position provides synthetic handles for the elaboration into more complex and potent drug candidates.[1][2] The bromine atom can participate in cross-coupling reactions, while the aldehyde is a versatile precursor for the synthesis of various functional groups. A thorough understanding of its spectroscopic properties is therefore not merely an academic exercise, but a fundamental prerequisite for its effective utilization in drug design and development, ensuring structural integrity and purity of synthesized molecules.

This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the rationale behind the observed spectral features. The data presented herein is a synthesis of publicly available information, intended to serve as a practical reference for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its spectroscopic signature. The molecule consists of a bicyclic aromatic system, with a bromine substituent on the benzene ring and a carbaldehyde group on the pyrazole ring. This arrangement of functional groups gives rise to characteristic signals in various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| CAS Number | 201227-38-5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. The spectra are typically recorded in deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ [ppm] | Chemical Shift (δ) in DMSO-d₆ [ppm] | Multiplicity & Coupling Constant (J) [Hz] |

| NH | 10.53 | 14.37 | br s |

| CHO | 10.26 | 10.18 | s |

| H4 | 8.52 | 8.27 | d, J = 1.0-1.5 |

| H6 | 7.59 | 7.63 | dd, J = 9.0, 1.5 |

| H7 | 7.46 | 7.71 | d, J = 8.8-9.0 |

Data compiled from multiple sources.[3][4]

Insight into the ¹H NMR Spectrum:

-

NH Proton: The broad singlet at a significantly downfield chemical shift (10.53 ppm in CDCl₃ and 14.37 ppm in DMSO-d₆) is characteristic of the acidic N-H proton of the indazole ring. The broadness is due to quadrupole broadening and potential exchange with residual water in the solvent. The pronounced downfield shift in DMSO-d₆ is a result of strong hydrogen bonding with the sulfoxide oxygen of the solvent.

-

Aldehyde Proton (CHO): The sharp singlet between 10.18 and 10.26 ppm is the unmistakable signature of the aldehyde proton. Its downfield position is due to the deshielding effect of the carbonyl group's anisotropy.

-

Aromatic Protons (H4, H6, H7): The three protons on the benzene ring appear in the aromatic region.

-

H4 is the most deshielded aromatic proton, appearing as a doublet with a small coupling constant. This is due to its peri-position relative to the C3-substituent and the influence of the pyrazole ring nitrogen.

-

H6 appears as a doublet of doublets, showing coupling to both H7 (ortho-coupling, J ≈ 9.0 Hz) and H4 (meta-coupling, J ≈ 1.5 Hz).

-

H7 is observed as a doublet with a large ortho-coupling constant, arising from its interaction with H6.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C=O | 187.5 |

| C3 | 144.5 |

| C7a | 141.3 |

| C5 | 117.6 |

| C3a | 123.1 |

| C4 | 124.3 |

| C6 | 131.3 |

| C7 | 113.8 |

Data sourced from[3].

Insight into the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The signal at approximately 187.5 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic and Heterocyclic Carbons: The remaining signals in the range of 113-145 ppm correspond to the carbons of the indazole ring system. The carbon bearing the bromine atom (C5) is observed around 117.6 ppm, and its chemical shift is influenced by the heavy atom effect of bromine. The other assignments are based on established spectral data for substituted indazoles.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3213 | N-H stretch | Indazole N-H |

| 2924 | C-H stretch (aromatic/aldehyde) | Ar-H, CHO |

| 1663 | C=O stretch | Aldehyde C=O |

| 1455 | C=C stretch | Aromatic C=C |

Data sourced from[3].

Insight into the IR Spectrum:

-

N-H Stretching: The broad absorption band around 3213 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding.

-

C=O Stretching: The strong, sharp absorption at 1663 cm⁻¹ is a classic indicator of a conjugated carbonyl group, in this case, the aldehyde. The conjugation with the indazole ring lowers the stretching frequency compared to a simple aliphatic aldehyde.

-

C-H and C=C Stretching: The bands in the 2900-3100 cm⁻¹ region are typical for aromatic and aldehyde C-H stretching, while the absorption at 1455 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z for [M-H]⁻ | Found m/z |

| ESI⁻ | 222.9507 (for C₈H₄N₂O⁷⁹Br) | 222.9507 |

Data sourced from[3].

Insight into the HRMS Data:

The observed mass in negative ion mode (ESI⁻) corresponds to the deprotonated molecule. The excellent agreement between the calculated and found m/z values to four decimal places provides unequivocal confirmation of the molecular formula C₈H₅BrN₂O. The characteristic isotopic pattern for bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectrum, further corroborating the presence of a bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

The electronic spectrum is expected to be dominated by π → π* transitions of the conjugated indazole system. The presence of the bromine atom (an auxochrome) and the carbaldehyde group (a chromophore) will influence the position and intensity of these absorption maxima. The bromine atom, through its +M (mesomeric) and -I (inductive) effects, and the aldehyde group, through its -M and -I effects, will likely cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted indazole.

Based on data for similar aromatic aldehydes and indazole derivatives, it is anticipated that this compound will exhibit strong absorption maxima in the range of 250-350 nm. A weaker n → π* transition associated with the carbonyl group may also be observed at longer wavelengths.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent on robust experimental procedures. The following outlines a generalized workflow for the synthesis and characterization of this compound.

Synthesis Protocol: Nitrosation of 5-Bromoindole

A common and efficient method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole.[3]

Step-by-Step Methodology:

-

Preparation of the Nitrosating Mixture: A solution of sodium nitrite (NaNO₂) in water is cooled to 0 °C. To this, a solution of hydrochloric acid (HCl) is added slowly, maintaining the temperature at 0 °C.

-

Reaction with 5-Bromoindole: A solution of 5-bromoindole in a suitable solvent (e.g., acetone) is added dropwise to the vigorously stirred nitrosating mixture, ensuring the temperature remains between 0 and 20 °C.

-

Reaction Progression: The reaction mixture is stirred for several hours at room temperature.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield this compound.[4]

Causality Behind Experimental Choices: The slow, controlled addition of the indole to the nitrosating agent is crucial to minimize the formation of dimeric side products. The acidic conditions are necessary to generate the active nitrosating species.

Spectroscopic Analysis Workflow

The following workflow ensures the comprehensive characterization of the synthesized compound.

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion: An Integrated Spectroscopic Portrait

The collective spectroscopic data provides an unambiguous and detailed structural portrait of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition with high precision. This integrated spectroscopic analysis is indispensable for quality control in synthetic procedures and for the confident use of this important building block in the development of novel therapeutic agents.

References

-

Bavetsias, V. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. Available at: [Link]

-

Jain, S. et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3463. Available at: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Indazole-3-carbaldehydes

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for obtaining indazole-3-carbaldehydes, a class of compounds that has become a cornerstone in modern medicinal chemistry. We will delve into the historical context of their discovery, explore the evolution of their synthesis from early attempts to contemporary high-yield protocols, and provide detailed experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work. We will examine the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play.

Introduction: The Indazole Moiety as a Bioisostere and Pharmacophore

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has garnered significant attention in the field of drug discovery.[1] Its structural similarity to indole, a prevalent motif in biologically active natural products and pharmaceuticals, has led to its classification as a bioisostere. This means that indazole can often replace an indole core in a molecule while maintaining or even enhancing its biological activity.[1] The presence of two nitrogen atoms in the pyrazole ring of indazole allows for a unique combination of hydrogen bond donor and acceptor capabilities, facilitating strong interactions with biological targets.

Indazole-3-carbaldehydes, in particular, serve as pivotal intermediates in the synthesis of a diverse array of 3-substituted indazole derivatives. The aldehyde functionality is a versatile chemical handle, readily participating in a multitude of chemical transformations to introduce various functional groups and build molecular complexity. This has made indazole-3-carbaldehydes indispensable building blocks in the development of therapeutic agents, most notably as kinase inhibitors for the treatment of cancer.[1][2] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, feature the indazole scaffold, underscoring the therapeutic relevance of this heterocyclic system.[1]

A Historical Perspective: From the Indazole Ring to its 3-Formyl Derivative

The journey to the versatile indazole-3-carbaldehydes we utilize today is a testament to the incremental nature of scientific discovery.

The Genesis of the Indazole Scaffold

The story begins in the late 19th century with the pioneering work of the Nobel laureate Emil Fischer. In the early 1880s, while investigating the reactions of o-hydrazino cinnamic acid, Fischer unexpectedly synthesized the parent indazole ring.[3] His work laid the foundation for the field of indazole chemistry, though the direct functionalization of this new heterocyclic system remained a challenge for decades.

The Challenge of C3-Formylation: Early Hurdles

For many years, the direct introduction of a formyl group at the C3 position of the indazole ring proved to be a significant synthetic hurdle. Classical formylation reactions, such as the Vilsmeier-Haack reaction, which are highly effective for electron-rich aromatic and heteroaromatic systems like indoles, were found to be largely ineffective for indazoles. This is attributed to the different electronic properties of the indazole ring system compared to indole.

A Breakthrough in 1986: The Büchi Synthesis

A pivotal moment in the history of indazole-3-carbaldehydes arrived in 1986 when George H. Büchi and his research group described a novel and efficient method for their synthesis.[2] Instead of attempting to directly formylate the pre-formed indazole ring, Büchi's innovative approach involved a ring transformation of a more readily available starting material: indole. By treating indoles with a nitrosating agent, they were able to achieve a rearrangement that yielded the desired 1H-indazole-3-carboxaldehydes. This method, now a cornerstone of indazole synthesis, opened the floodgates for the exploration of 3-substituted indazoles in medicinal chemistry.

Synthetic Methodologies for Indazole-3-carbaldehydes

The synthesis of indazole-3-carbaldehydes has evolved significantly since Büchi's initial report. Here, we discuss the most prominent methods, highlighting their mechanisms, advantages, and limitations.

The Nitrosation of Indoles: The Classical and Optimized Approach

The nitrosation of indoles remains the most widely employed method for the preparation of 1H-indazole-3-carbaldehydes. The reaction proceeds through a fascinating cascade of events, initiated by the electrophilic attack of a nitrosonium ion equivalent at the electron-rich C3 position of the indole.

Mechanism:

The reaction is initiated by the in situ formation of a nitrosating agent, typically from sodium nitrite and an acid. This agent delivers a nitrosonium ion (NO⁺) or a related electrophilic species.

-

Nitrosation at C3: The indole attacks the nitrosating agent at its C3 position, forming a 3-nitrosoindole intermediate. This intermediate exists in equilibrium with its oxime tautomer.

-

Water Addition and Ring Opening: The oxime intermediate promotes the addition of a water molecule at the C2 position of the indole ring. This is followed by a ring-opening of the five-membered ring.

-

Ring Closure: The terminal nitrogen atom of the opened intermediate then attacks the carbonyl carbon of the newly formed aldehyde, leading to the formation of the pyrazole ring of the indazole system.

-

Aromatization: Subsequent dehydration results in the formation of the aromatic 1H-indazole-3-carbaldehyde.

Caption: Mechanism of Indole Nitrosation to form Indazole-3-carbaldehyde.

Experimental Considerations and Optimization:

A significant side reaction in this process is the formation of dimeric byproducts, which can be minimized by the slow addition of the indole solution to the nitrosating mixture.[2] Optimized procedures often employ a "reverse addition" protocol to maintain a low concentration of the indole starting material. The reaction conditions are generally mild and can be adapted for both electron-rich and electron-deficient indoles.[2]

Direct C3-Formylation of 2H-Indazoles: A Modern Approach

While the direct formylation of the more stable 1H-indazole tautomer at the C3 position remains challenging, recent advancements have enabled the regioselective C3-formylation of the less common 2H-indazole tautomer. A notable example involves the use of Selectfluor as an oxidant and dimethyl sulfoxide (DMSO) as the formylating agent, often under microwave-assisted conditions.[4]

Mechanism:

This transformation is believed to proceed through a radical pathway, where Selectfluor initiates the formation of a radical species that ultimately leads to the introduction of a formyl group from DMSO at the C3 position of the 2H-indazole.[4]

Indirect Synthetic Routes

Several indirect methods have also been developed to access indazole-3-carbaldehydes. These strategies typically involve the introduction of a different functional group at the C3 position, which is then converted to the desired aldehyde. Examples include:

-

Oxidation of 3-methylindazoles: The methyl group at the C3 position can be oxidized to an aldehyde using various oxidizing agents.

-

Reduction of indazole-3-carboxylic acids or their derivatives: Carboxylic acids, esters, or nitriles at the C3 position can be reduced to the corresponding aldehyde.

These multi-step sequences can be useful when the required starting materials are readily available or when the direct methods are not suitable for a particular substrate.

Synthesis of N-Substituted Indazole-3-carbaldehydes

In drug discovery, the nitrogen atoms of the indazole ring are often substituted to modulate the physicochemical and pharmacological properties of the molecule. N-substituted indazole-3-carbaldehydes can be synthesized through two primary strategies:

-

N-Substitution of a Pre-formed Indazole-3-carbaldehyde: The NH proton of an existing indazole-3-carbaldehyde can be deprotonated with a suitable base, and the resulting anion can be reacted with an alkylating or arylating agent. This approach often leads to a mixture of N1 and N2 isomers, requiring chromatographic separation.

-

Synthesis from an N-Substituted Indazole: Starting with an N1- or N2-substituted indazole, the C3-formyl group can be introduced using methods analogous to those for the unsubstituted parent, such as C3-lithiation followed by reaction with a formylating agent.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |